

# Canophyllal: A Spectroscopic and Biological Profile for Drug Discovery

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **canophyllal**, a triterpene with noteworthy biological activities. This document is intended to serve as a core resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols, and insights into its potential mechanisms of action.

## **Spectroscopic Data**

The structural elucidation of **canophyllal** has been achieved through extensive spectroscopic analysis. The following tables summarize the key <sup>1</sup>H and <sup>13</sup>C NMR spectral data, providing a foundational dataset for its identification and characterization.

#### Nuclear Magnetic Resonance (NMR) Data

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Canophyllal** (500 MHz, CDCl<sub>3</sub>)[1]



Position	δ (ррт)	Multiplicity	J (Hz)
1α	1.65	m	
1β	1.40	m	
2	2.45	m	
5	1.45	m	
6α	1.55	m	
6β	1.35	m	
7α	1.60	m	
7β	1.42	m	
9	1.95	d	10.0
10	2.15	d	10.0
11α	1.50	m	
11β	1.30	m	
12α	1.70	m	
12β	1.25	m	
13	0.90	s	
14	0.85	s	
15α	1.58	m	
15β	1.38	m	
16α	1.68	m	
16β	1.48	m	
17	0.95	s	
18	0.80	S	
19	0.98	S	<del></del>



21α	1.20	m
21β	1.10	m
22	2.25	m
23	0.75	S
24	1.05	S
25	0.88	S
26	1.15	S
27	1.00	S
28	0.92	S
29	9.75	S

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Canophyllal** (125 MHz, CDCl<sub>3</sub>)[1]



Position	δ (ppm)	Position	δ (ppm)
1	39.8	16	28.2
2	34.5	17	31.8
3	218.2	18	16.5
4	47.3	19	18.7
5	54.6	20	36.5
6	19.8	21	29.7
7	33.3	22	35.0
8	40.9	23	26.5
9	50.5	24	21.5
10	59.5	25	15.4
11	21.3	26	16.8
12	29.9	27	20.2
13	42.1	28	30.2
14	58.7	29	202.8
15	32.5	30	27.4

#### Mass Spectrometry (MS) Data

A detailed experimental mass spectrum with fragmentation analysis for **canophyllal** is not readily available in the reviewed literature. However, based on its triterpenoid structure, the Electron Ionization (EI) mass spectrum is expected to show a molecular ion peak [M]<sup>+</sup> and characteristic fragmentation patterns arising from the cleavage of the polycyclic ring system and loss of methyl groups. High-resolution mass spectrometry would be required to confirm the elemental composition.

## **Experimental Protocols**



The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization. The following provides a generalized methodology.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: A pure sample of **canophyllal** is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), in a 5 mm NMR tube.
- Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz for <sup>1</sup>H and 125 MHz for <sup>13</sup>C).
- ¹H NMR: Standard parameters include a 30° pulse width, an acquisition time of approximately 3 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak (CHCl<sub>3</sub> at δ 7.26 ppm).
- <sup>13</sup>C NMR: A proton-decoupled pulse sequence is used with a 45° pulse width. Chemical shifts are referenced to the solvent peak (CDCl<sub>3</sub> at δ 77.0 ppm).
- 2D NMR: To aid in the complete assignment of proton and carbon signals, various 2D NMR experiments are typically performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

#### **Mass Spectrometry (MS)**

- Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for analysis of complex mixtures.
- Ionization: Electron Ionization (EI) at 70 eV is a common method for generating ions and inducing fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to deduce the structure of the compound.

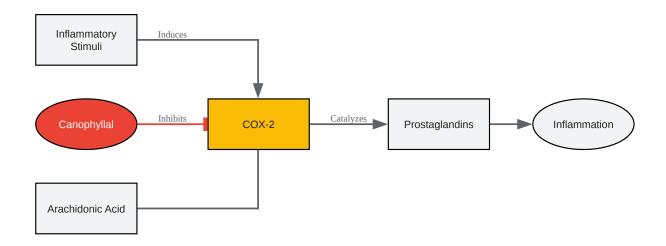


### **Biological Activity and Potential Signaling Pathways**

**Canophyllal** has been isolated from plant extracts exhibiting a range of biological activities, including anti-inflammatory (COX-2 inhibition) and antioxidant effects.[1] While the specific molecular mechanisms of **canophyllal** are still under investigation, its bioactivities suggest potential interactions with key cellular signaling pathways.

### Cyclooxygenase-2 (COX-2) Inhibition Pathway

The anti-inflammatory activity of **canophyllal** through COX-2 inhibition suggests its potential to modulate the production of prostaglandins, which are key mediators of inflammation.



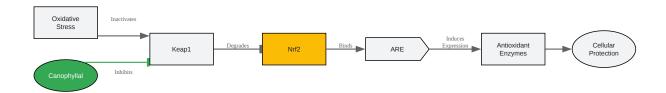
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Caption: Canophyllal's potential inhibition of the COX-2 enzyme.

# **Antioxidant Activity Pathway (Nrf2-ARE)**

The antioxidant properties of **canophyllal** suggest it may activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, a primary cellular defense mechanism against oxidative stress.





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Caption: Proposed activation of the Nrf2-ARE pathway by **canophyllal**.

#### Conclusion

The spectroscopic data provided in this guide serves as a critical reference for the unambiguous identification of **canophyllal**. The reported biological activities, particularly its anti-inflammatory and antioxidant properties, highlight its potential as a lead compound for drug development. Further research into its specific molecular targets and mechanisms of action is warranted to fully elucidate its therapeutic potential. This document provides a foundational platform for such future investigations.

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#### References

- 1. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
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